3-ethylamino-4-nitropyridine N-oxide
Description
3-Ethylamino-4-nitropyridine N-oxide is a heterocyclic compound featuring a pyridine ring substituted with an ethylamino group (-NHCH₂CH₃) at the 3-position, a nitro group (-NO₂) at the 4-position, and an N-oxide functional group. N-Oxide derivatives are widely studied for their roles in drug metabolism, synthetic chemistry, and material science due to their electronic and steric effects .
Properties
CAS No. |
14043-25-5 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-ethyl-4-nitro-1-oxidopyridin-1-ium-3-amine |
InChI |
InChI=1S/C7H9N3O3/c1-2-8-6-5-9(11)4-3-7(6)10(12)13/h3-5,8H,2H2,1H3 |
InChI Key |
WDYLGMDYSBPKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-ethylamino-4-nitropyridine N-oxide with structurally related N-oxide compounds:
*Calculated based on formula.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWG): The nitro (-NO₂) group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. For example, 4-nitropyridine N-oxide is used as a precursor in synthesizing polyimide monomers . Amino vs. Chloro Groups: The ethylamino group in this compound likely increases basicity and solubility compared to the chloro substituent in 3-chloro-4-nitropyridine N-oxide, which may enhance lipophilicity . Hydroxy Groups: 4-Hydroxy-3-nitropyridine N-oxide’s -OH group could enable hydrogen bonding, improving solubility but reducing membrane permeability compared to ethylamino analogs .
Pharmacological and Metabolic Profiles
N-Oxide derivatives are critical in drug metabolism, often serving as active metabolites. For example:
- Sorafenib N-Oxide: Exhibits comparable brain penetration (Kp = 0.025–0.027) to its parent drug, Sorafenib, but with higher plasma AUC (3.74 µg·h/mL vs. 32.1 µg·h/mL for Sorafenib).
- Lenvatinib N-Oxide : As a reference standard, its structural complexity (cyclopropylureido and carbamoyl groups) highlights the role of N-oxides in maintaining drug efficacy and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
